Cas no 1528800-26-1 (1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl-)

1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl-
- 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 1528800-26-1
- EN300-1145463
- AKOS019794675
-
- インチ: 1S/C11H14ClNO/c1-11(2)6-13-10-8(14-3)5-4-7(12)9(10)11/h4-5,13H,6H2,1-3H3
- InChIKey: GAUZQJHVNAKEIR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Cl)=CC=C2OC)C(C)(C)C1
計算された属性
- せいみつぶんしりょう: 211.0763918g/mol
- どういたいしつりょう: 211.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.120±0.06 g/cm3(Predicted)
- ふってん: 309.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.31±0.40(Predicted)
1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145463-5.0g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1145463-0.05g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1145463-1.0g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1145463-10.0g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1145463-2.5g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 2.5g |
$2240.0 | 2023-06-09 | ||
Enamine | EN300-1145463-0.1g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1145463-0.25g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1145463-0.5g |
4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1528800-26-1 | 0.5g |
$1097.0 | 2023-06-09 |
1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- 関連文献
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1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl-に関する追加情報
Comprehensive Overview of 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- (CAS No. 1528800-26-1)
1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- (CAS No. 1528800-26-1) is a versatile and structurally intricate compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are widely recognized for their biological activities and potential therapeutic applications. The unique combination of functional groups in this molecule, including the chloro, methoxy, and dimethyl substituents, imparts it with distinct chemical and biological properties that make it a valuable candidate for various research and development initiatives.
The chemical structure of 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- is characterized by a core indole ring system with specific substitutions. The presence of the 4-chloro group introduces halogenation, which can influence the compound's reactivity and stability. The 7-methoxy group adds an ether functionality, which can enhance solubility and modify interactions with biological targets. Additionally, the 3,3-dimethyl substitution provides steric hindrance and can affect the conformational flexibility of the molecule. These structural features collectively contribute to the compound's unique properties and potential applications.
In recent years, significant advancements have been made in understanding the biological activities of 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl-. Studies have shown that this compound exhibits promising pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This finding highlights its potential as a lead compound for the development of novel anti-cancer agents.
Beyond its anti-cancer properties, 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- has also shown potential in addressing neurodegenerative diseases. Research conducted at a leading pharmaceutical institute revealed that this compound possesses neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings suggest that 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- could be further explored as a therapeutic candidate for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- is another important aspect that contributes to its value in research and development. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One notable method involves the cyclization of an appropriately substituted arylamine with a suitable electrophile followed by functional group modifications to introduce the desired substituents. The robustness and scalability of these synthetic methods ensure a consistent supply of high-purity material for further studies.
In addition to its direct biological activities, 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- serves as an important building block for the synthesis of more complex molecules with enhanced therapeutic potential. Chemists can leverage its structural framework to introduce additional functional groups or modify existing ones to fine-tune the pharmacological profile of derived compounds. This versatility makes it an attractive starting material for drug discovery programs targeting a wide range of diseases.
The safety profile of 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- is another critical consideration in its development as a pharmaceutical agent. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further investigations are necessary to fully assess its safety in humans before it can be advanced to clinical trials.
In conclusion, 1H-Indole, 4-chloro-2,3-dihydro-7-methoxy-3,3-dimethyl- (CAS No. 1528800-26-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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